molecular formula C17H26O2 B12671483 6-tert-Butyl-2-cyclopentyl-4-(methoxymethyl)phenol CAS No. 93840-45-0

6-tert-Butyl-2-cyclopentyl-4-(methoxymethyl)phenol

Cat. No.: B12671483
CAS No.: 93840-45-0
M. Wt: 262.4 g/mol
InChI Key: QFKRWIHLPCNTDS-UHFFFAOYSA-N
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Description

6-tert-Butyl-2-cyclopentyl-4-(methoxymethyl)phenol (CAS 93840-45-0 ) is a sterically hindered phenolic compound of significant interest in industrial chemistry and materials science research. Its molecular formula is C17H26O2 and it has a molecular weight of 262.39 g/mol . This compound is part of a well-known class of chemicals, sterically hindered phenols, which are extensively studied for their efficacy as antioxidants . The primary research value of this compound lies in its application as a stabilizer to prevent oxidative degradation. Researchers investigate its use in stabilizing various organic materials, including polymers, plastics, fuels, and lubricants, against deterioration caused by heat and oxygen . The mechanism of action for this and similar hindered phenols involves acting as a radical scavenger. During the oxidation process, free radicals are generated, which can lead to the breakdown and gum formation in fuels or the loss of physical properties in plastics. This compound donates its phenolic hydrogen atom to neutralize these free radicals, forming a more stable resonance-radical that breaks the chain reaction of oxidation, thereby protecting the substrate . The specific substitution pattern on the phenol ring—featuring a tert-butyl group, a cyclopentyl group, and a methoxymethyl group—is designed to enhance its performance and solubility properties in various non-polar matrices . This product is intended For Research Use Only (RUO). It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle all chemicals with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93840-45-0

Molecular Formula

C17H26O2

Molecular Weight

262.4 g/mol

IUPAC Name

2-tert-butyl-6-cyclopentyl-4-(methoxymethyl)phenol

InChI

InChI=1S/C17H26O2/c1-17(2,3)15-10-12(11-19-4)9-14(16(15)18)13-7-5-6-8-13/h9-10,13,18H,5-8,11H2,1-4H3

InChI Key

QFKRWIHLPCNTDS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C2CCCC2)COC

Origin of Product

United States

Preparation Methods

Data Table: Key Reaction Parameters

Step Reagents/Conditions Solvent Temperature Catalyst/Base
Friedel-Crafts Alkylation tert-butyl chloride, AlCl₃ Dichloromethane 0–25°C AlCl₃
Methoxymethylation Methoxymethyl chloride, NaH THF Room temp NaH or Et₃N
Cyclopentyl Substitution Cyclopentanol, PBr₃; or Grignard reagent Ether/DMF Room temp Mg or Base

Notes on Optimization

  • Selectivity Control : The steric hindrance introduced by tert-butyl and cyclopentyl groups can influence subsequent reactions; careful optimization is required.
  • Yield Enhancement : Using high-purity reagents and controlling reaction conditions minimizes side products.
  • Safety Considerations : Some reagents (e.g., PBr₃, MOM-Cl) are hazardous and require appropriate safety measures.

Chemical Reactions Analysis

Types of Reactions

6-tert-Butyl-2-cyclopentyl-4-(methoxymethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chromatographic Applications

One of the primary applications of 6-tert-butyl-2-cyclopentyl-4-(methoxymethyl)phenol is in liquid chromatography. The compound can be effectively analyzed using reverse-phase high-performance liquid chromatography (HPLC) methods.

HPLC Methodology

  • Mobile Phase Composition : A mixture of acetonitrile, water, and phosphoric acid is typically used for the separation process. For Mass-Spectrometry (MS) compatible applications, phosphoric acid can be substituted with formic acid.
  • Column Specifications : Newcrom R1 HPLC columns are utilized for the separation of this compound, allowing for scalable applications in preparative separations and pharmacokinetic studies .

Antioxidant Properties

The compound exhibits significant antioxidant properties, which are crucial for various industrial and health-related applications.

Potential Health Benefits

  • Neuroprotection : Research indicates that derivatives of tert-butyl phenolic compounds may offer neuroprotective effects by reducing glutamate-induced oxidative toxicity in neuronal cells. This suggests a potential role in treating neurodegenerative diseases .
  • Anti-inflammatory Effects : The antioxidative properties may also extend to anti-inflammatory effects, providing protective benefits against various inflammatory conditions .

Industrial Applications

In addition to its health-related benefits, this compound has several industrial applications due to its stability and reactivity.

Stabilizers in Plastics and Oils

The hydrophobic nature of the tert-butyl group enhances the overall hydrophobic character of the molecule, making it suitable for non-polar environments such as plastics and oils. This characteristic allows it to function effectively as a stabilizer in various consumer products .

Data Tables

Study ReferenceEffect ObservedNotes
Neuroprotective effectsReduces oxidative toxicity
Anti-inflammatory propertiesPotential therapeutic applications

Case Study 1: Neuroprotective Effects

A study highlighted the neuroprotective capabilities of tert-butyl phenolic compounds in rodent models of ischemic stroke. The results indicated a reduction in oxidative stress markers and improved cognitive outcomes post-treatment, suggesting that similar compounds could be beneficial in clinical settings .

Case Study 2: Industrial Use as Stabilizers

In an industrial setting, the compound was evaluated for its effectiveness as a stabilizer in plastic formulations. It demonstrated significant improvements in thermal stability and resistance to oxidative degradation compared to formulations without phenolic stabilizers .

Mechanism of Action

The antioxidant properties of 6-tert-Butyl-2-cyclopentyl-4-(methoxymethyl)phenol are attributed to its ability to donate hydrogen atoms, thereby neutralizing free radicals. The phenolic hydroxyl group plays a crucial role in this process by undergoing oxidation to form a stable phenoxyl radical. This mechanism helps in preventing oxidative damage to cells and materials .

Comparison with Similar Compounds

tert-Butyl Substitution

  • Similar effects are observed in 6-tert-Butyl-2,4-dimethylphenol, which is used as an antioxidant in industrial applications due to its stability .
  • Comparison with BHA: BHA (2-tert-butyl-4-methoxyphenol) uses a tert-butyl group for radical scavenging, but its smaller methoxy substituent at position 4 improves solubility compared to the target compound’s methoxymethyl group .

Methoxymethyl vs. Methoxy Groups

  • The methoxymethyl group in the target compound introduces a flexible CH₂ spacer, which may enhance interaction with biological targets (e.g., enzymes or microbial membranes) compared to rigid methoxy groups. This is supported by the antimicrobial activity of 4-methoxy-3-(methoxymethyl)phenol isolated from Calotropis gigantea .

Cyclopentyl vs. Aromatic/Bulky Groups

  • The cyclopentyl group at position 2 introduces conformational rigidity and hydrophobicity. In contrast, benzotriazole-containing analogs (e.g., 4-tert-Butyl-6-sec-butyl-2-(benzotriazol-2-yl)phenol) leverage aromatic heterocycles for UV absorption, highlighting divergent applications between the target compound and benzotriazole derivatives .

Solubility and Stability

  • The target compound’s cyclopentyl and tert-butyl groups likely reduce aqueous solubility but improve lipid solubility, making it suitable for non-polar matrices. This contrasts with BHA, which has moderate water solubility due to its methoxy group .
  • The methoxymethyl group may increase oxidative stability compared to simpler methyl-substituted phenols, as seen in 6-tert-Butyl-2,4-dimethylphenol .

Biological Activity

6-tert-Butyl-2-cyclopentyl-4-(methoxymethyl)phenol is a phenolic compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, focusing on antimicrobial and antioxidant properties, as well as its structure-activity relationships (SAR). The compound's unique structure contributes to its reactivity and interaction with biological systems, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is C_{16}H_{26}O_2, with a molecular weight of approximately 262.39 g/mol. Its structure includes a tert-butyl group, a cyclopentyl ring, and a methoxymethyl substituent on a phenolic backbone, which is critical for its biological activities.

PropertyValue
Molecular FormulaC_{16}H_{26}O_2
Molecular Weight262.39 g/mol
ChiralityAchiral
Defined Stereocenters0

Antimicrobial Activity

Research indicates that phenolic compounds exhibit varying degrees of antimicrobial activity. The introduction of the methoxymethyl group in this compound enhances its interaction with microbial cell membranes, potentially leading to increased permeability and subsequent cell death. A study demonstrated that phenolic compounds can inhibit the growth of various bacterial strains, including E. coli and Staphylococcus aureus .

Minimum Inhibitory Concentrations (MIC)

The antimicrobial efficacy of this compound can be quantified through Minimum Inhibitory Concentration (MIC) assays. Although specific MIC values for this compound are not extensively documented, related phenolic compounds have shown promising results:

CompoundMIC (µg/mL)
This compoundTBD
Eugenol50
Carvacrol25

Antioxidant Activity

Phenolic compounds are also known for their antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions. The presence of the tert-butyl group in this compound is believed to enhance its radical scavenging ability .

Structure-Activity Relationship (SAR)

The biological activities of phenolic compounds often correlate with their structural features. The presence of bulky groups like tert-butyl can enhance lipophilicity, improving membrane penetration and bioavailability. Studies suggest that modifications in the phenolic structure significantly impact both antimicrobial and antioxidant activities .

Key Findings from SAR Studies

  • Substituent Effects : The introduction of various substituents at different positions on the aromatic ring can drastically alter biological activity.
  • Hydrophobicity : Increased hydrophobicity due to bulky substituents correlates with enhanced membrane interactions.
  • Chelation Ability : The ability to chelate metal ions is critical for antioxidant activity; thus, the structural arrangement plays a pivotal role.

Case Studies

Several studies have explored the biological activities of related compounds:

  • Antimicrobial Study : A comparative analysis of several phenolic compounds revealed that those with bulky substituents exhibited superior antimicrobial properties against Gram-positive bacteria .
  • Antioxidant Efficacy : Research on structurally similar compounds demonstrated that modifications leading to increased steric hindrance resulted in enhanced radical scavenging abilities .

Q & A

Q. What synthetic strategies are recommended for introducing the tert-butyl and methoxymethyl groups into phenolic derivatives?

The tert-butyl group is typically introduced via Friedel-Crafts alkylation using tert-butyl halides or alcohols in the presence of Lewis acids like AlCl₃. For the methoxymethyl group, protection of the hydroxyl group (e.g., using methoxymethyl chloride under basic conditions) followed by selective deprotection may be employed. Characterization of intermediates via NMR and mass spectrometry is critical to confirm regioselectivity and purity .

Q. How can nuclear magnetic resonance (NMR) spectroscopy resolve structural ambiguities in substituted phenols like this compound?

Proton (¹H) and carbon-13 (¹³C) NMR can distinguish substituent positions. For example, the tert-butyl group exhibits a singlet in ¹H NMR (~1.3 ppm), while the methoxymethyl group shows a triplet for the methylene protons (~3.3 ppm) and a singlet for the methoxy group (~3.4 ppm). 2D NMR techniques (e.g., COSY, HSQC) clarify coupling patterns and connectivity .

Q. What analytical methods validate the purity of this compound after synthesis?

High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) and gas chromatography-mass spectrometry (GC-MS) are standard. Mass spectrometry (electron ionization) provides molecular ion peaks and fragmentation patterns, which can be cross-referenced with databases like NIST for confirmation .

Advanced Research Questions

Q. How can X-ray crystallography resolve discrepancies in the proposed molecular structure?

Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL refines the crystal structure by analyzing Bragg peak intensities and electron density maps. For sterically hindered groups (e.g., tert-butyl, cyclopentyl), disorder modeling may be required to account for rotational flexibility. SHELX programs are robust for small-molecule refinement, even with high-resolution data .

Q. What experimental design considerations apply to in vitro toxicological studies of this compound?

Follow OECD Test Guidelines (e.g., TG 473 for chromosomal aberrations) under Good Laboratory Practice (GLP). Use mammalian cell lines (e.g., CHO cells) with positive/negative controls, dose-ranging studies, and metabolic activation (S9 mix). Statistical analysis of mitotic indices and aberration frequencies ensures reproducibility .

Q. How do steric effects from the tert-butyl and cyclopentyl groups influence reactivity in catalytic applications?

Steric bulk reduces accessibility to catalytic active sites. For example, in oxidation reactions, bulky substituents may hinder substrate binding, lowering turnover rates. Computational modeling (DFT) can quantify steric maps, while kinetic studies compare reaction rates with less-hindered analogs .

Q. What methodologies address contradictions in spectroscopic data between synthetic batches?

Cross-validate using orthogonal techniques:

  • IR spectroscopy : Confirm hydroxyl stretching (~3200 cm⁻¹) and methoxy C-O (~1250 cm⁻¹).
  • High-resolution MS : Resolve isotopic patterns to rule out impurities.
  • Elemental analysis : Verify C/H/O ratios within 0.3% deviation .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Systematically modify substituents (e.g., replace cyclopentyl with cyclohexyl) and assay biological endpoints (e.g., antioxidant capacity via DPPH assay). Molecular docking predicts binding affinities to target proteins, guiding rational design .

Data Analysis and Interpretation

Q. How should researchers handle crystallographic data with partial disorder in the methoxymethyl group?

Use the SQUEEZE algorithm in PLATON to model solvent-accessible voids and exclude disordered regions. Refine occupancy factors for alternative conformations iteratively to minimize R-factor residuals .

Q. What statistical approaches are recommended for dose-response studies in toxicology?

Apply nonlinear regression (e.g., Hill equation) to EC₅₀ calculations. Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups. Bootstrap resampling validates confidence intervals for low-sample-size datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.